Product packaging for Methylnaltrexone D3 Bromide(Cat. No.:)

Methylnaltrexone D3 Bromide

Cat. No.: B1149985
M. Wt: 439.36
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Opioid Antagonists in Biomedical Research

Opioid antagonists are a class of drugs that bind to opioid receptors, but instead of activating them, they block the effects of opioids. wikipedia.org This action makes them invaluable tools in biomedical research and clinical practice. cambridge.org They are instrumental in studying the complex roles of the endogenous opioid system in various physiological processes. cambridge.org

In clinical settings, opioid antagonists are crucial for reversing the life-threatening effects of opioid overdose. cambridge.org They are also used in the management of opioid and alcohol dependence. vcu.eduoup.com By blocking the reinforcing effects of these substances, antagonists can help reduce cravings and prevent relapse. oup.com

Opioid antagonists can be broadly categorized based on their ability to cross the blood-brain barrier. Centrally acting antagonists, such as naloxone (B1662785) and naltrexone (B1662487), can access opioid receptors in the brain and spinal cord. wikipedia.orgcambridge.org In contrast, peripherally acting opioid receptor antagonists (PAMORAs) are designed to have limited ability to cross the blood-brain barrier. wikipedia.orgcambridge.org This selectivity allows them to target opioid receptors in the peripheral nervous system, such as those in the gastrointestinal tract, without interfering with the central analgesic effects of opioids. cambridge.orgnih.gov This characteristic is particularly beneficial for managing the peripheral side effects of opioid therapy, like constipation. nih.govcambridge.org

Research continues to explore the therapeutic potential of both centrally and peripherally acting opioid antagonists for a range of conditions, including certain types of pain, immune modulation, and even some psychiatric disorders. vcu.edunih.gov The development of antagonists with high selectivity for specific opioid receptor subtypes (mu, delta, and kappa) is an active area of investigation, aiming to create more targeted therapies with fewer side effects. wikipedia.orgvcu.edu

The Role of Methylnaltrexone (B1235389) in Preclinical Studies: A Foundational Perspective

Methylnaltrexone, a quaternary derivative of naltrexone, has been a subject of extensive preclinical research. nih.govwikipedia.org Its key feature is its status as a peripherally acting mu-opioid receptor antagonist. wikipedia.orgnih.gov Due to its quaternary ammonium (B1175870) structure, it carries a positive charge and has increased polarity and reduced lipid solubility, which restricts its ability to cross the blood-brain barrier. nih.govwikipedia.org This allows it to counteract the peripheral effects of opioids without affecting their central analgesic properties. wikipedia.orgnih.gov

Initial preclinical studies in the 1980s using rodent models demonstrated that methylnaltrexone could prevent opioid-induced delays in gastrointestinal transit without diminishing centrally mediated pain relief. wikipedia.org Subsequent research expanded on these findings, showing similar effects on other smooth muscles in the gastrointestinal tract and even on the cough reflex. wikipedia.org Studies in canine models also revealed that methylnaltrexone could block opioid-induced emesis. wikipedia.org

These foundational preclinical investigations were crucial in establishing the "proof of concept" for methylnaltrexone's mechanism of action. nih.gov They provided the scientific basis for its development as a therapeutic agent aimed at mitigating the undesirable peripheral side effects of opioid medications, particularly opioid-induced constipation. wikipedia.orgnih.gov The research highlighted the potential to separate the therapeutic central effects of opioids from their often-problematic peripheral actions. wikipedia.org

Table 1: Key Preclinical Findings for Methylnaltrexone
Model System Opioid Effect Studied Effect of Methylnaltrexone Impact on Central Analgesia
RodentsGI transit delayPrevented delay wikipedia.orgNot affected wikipedia.org
RodentsSmooth muscle contraction (GI)Antagonized opioid effects wikipedia.orgNot affected wikipedia.org
RodentsCough reflexAntagonized opioid-induced suppression wikipedia.orgNot affected wikipedia.org
CaninesEmesis (vomiting)Blocked opioid-induced emesis wikipedia.orgNot specified in this study wikipedia.org

Significance of Deuterated Analogs in Pharmacological and Metabolic Research

Deuterated analogs, where one or more hydrogen atoms in a molecule are replaced by deuterium (B1214612), are of significant interest in pharmacological and metabolic research. wikipedia.org This is primarily due to the kinetic isotope effect. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.com This difference can lead to a slower rate of metabolic reactions that involve the breaking of this bond, often mediated by cytochrome P450 (CYP) enzymes. cdnsciencepub.comnih.gov

This alteration in metabolism can have several important consequences for a drug's pharmacokinetic profile. nih.gov A reduced rate of metabolism can lead to a longer half-life and increased systemic exposure of the parent drug. juniperpublishers.comnih.gov This could potentially allow for less frequent dosing. nih.gov Furthermore, deuteration can sometimes alter the metabolic pathway of a drug, a phenomenon known as "metabolic switching". cdnsciencepub.com This may lead to the formation of different metabolites, potentially reducing the formation of toxic metabolites and improving the drug's safety profile. cdnsciencepub.comresearchgate.net

In research, deuterated compounds serve as valuable tools. researchgate.net They are used as internal standards in mass spectrometry-based bioanalysis for the accurate quantification of the parent drug and its metabolites. researchgate.net They are also employed in mechanistic studies to elucidate metabolic pathways and reaction mechanisms. wikipedia.orgmdpi.com The use of deuterated analogs allows researchers to probe the sites of metabolism on a molecule and understand how structural modifications can influence its pharmacological properties. researchgate.net

Rationale for Mechanistic Research on Methylnaltrexone D3 Bromide

This compound is a stable, isotope-labeled version of Methylnaltrexone Bromide. smolecule.com In this analog, the three hydrogen atoms of the N-methyl group are replaced with deuterium. synzeal.com The primary rationale for conducting mechanistic research on this compound stems from its utility in pharmacokinetic and metabolic studies. smolecule.com

The deuterium substitution provides a "heavy" label that allows researchers to distinguish the compound and its metabolites from their naturally occurring, non-deuterated counterparts using techniques like mass spectrometry. smolecule.com This is particularly useful for:

Metabolic Pathway Analysis: Researchers can precisely track the metabolic fate of Methylnaltrexone in biological systems. smolecule.com This helps in identifying the specific enzymes involved in its metabolism and the chemical structures of its metabolites.

Quantitative Analysis: this compound can be used as an internal standard in analytical methods to accurately measure the concentration of methylnaltrexone in biological samples like plasma or urine. researchgate.netsmolecule.com This is crucial for determining its pharmacokinetic parameters, such as absorption, distribution, metabolism, and excretion (ADME).

Investigating the Kinetic Isotope Effect: By comparing the metabolism of this compound to that of non-deuterated methylnaltrexone, researchers can determine if the N-demethylation process is a significant metabolic pathway. If the C-D bond is harder to break, the rate of formation of naltrexone (the N-demethylated product) would be slower for the D3 analog. nih.gov While N-demethylation of methylnaltrexone is not considered a major metabolic route, studying the D3 analog can provide definitive evidence. drugbank.comnih.gov

The synthesis of this compound typically starts with naltrexone. smolecule.com The process involves methylation to form methylnaltrexone, followed by the specific incorporation of deuterium into the methyl group, and finally, the introduction of the bromide salt. smolecule.com

Table 2: Research Applications of this compound
Research Area Specific Application Rationale
PharmacokineticsInternal standard for bioanalysis researchgate.netsmolecule.comEnables accurate quantification of methylnaltrexone in biological matrices. smolecule.com
MetabolismElucidation of metabolic pathways smolecule.comAllows for precise tracking of the biotransformation of the drug. smolecule.com
Mechanistic StudiesProbing the kinetic isotope effect nih.govHelps determine the rate-limiting steps in metabolism, particularly N-demethylation. nih.gov
Analytical ChemistryReference standard smolecule.comUsed for the development and validation of analytical methods. synzeal.com

Properties

Molecular Formula

C21H23D3BrNO4

Molecular Weight

439.36

Origin of Product

United States

Synthetic Strategies and Precursor Chemistry of Methylnaltrexone D3 Bromide

Deuteration Methodologies for Naltrexone (B1662487) Derivatives

Deuteration, or the replacement of a hydrogen atom with its stable isotope deuterium (B1214612), is a key modification in pharmaceutical research, often used to alter pharmacokinetic profiles or as a tool in metabolic studies. nih.govmedchemexpress.comsnnu.edu.cn For naltrexone derivatives, deuteration can be achieved through various methods, including hydrogen isotope exchange or by building the molecule from deuterated precursors. snnu.edu.cnansto.gov.au

One common approach involves hydrogen-deuterium (H-D) exchange reactions, where a molecule is exposed to a deuterium source, such as heavy water (D₂O), often at elevated temperatures and pressures in the presence of a catalyst. ansto.gov.au However, for a compound like Methylnaltrexone (B1235389) D3 Bromide, where the deuterium is located specifically on the N-methyl group, a more targeted approach is required. This involves the use of a deuterated reagent in the final synthetic step. smolecule.com

The designation "D3" in Methylnaltrexone D3 Bromide indicates that three deuterium atoms are present on the methyl group attached to the quaternary nitrogen atom. smolecule.com This site-specific deuteration is accomplished by using a deuterated methylating agent, such as methyl-d3 iodide (CD₃I) or methyl-d3 bromide (CD₃Br), during the quaternization of the naltrexone precursor.

Several challenges are inherent in the synthesis of deuterated compounds. A primary challenge is achieving high isotopic purity, ensuring that the target sites are fully deuterated with minimal presence of the non-deuterated isotopologue. nih.gov This requires high-purity deuterated reagents and carefully controlled reaction conditions to prevent any H-D exchange with residual protons from solvents or other reagents. nih.gov Another challenge is the potential for a kinetic isotope effect, where the greater mass of the C-D bond compared to the C-H bond can lead to slower reaction rates. musechem.com Furthermore, the introduction of deuterium can sometimes lead to "metabolic switching," where the organism metabolizes the drug through an alternative, previously minor pathway, a possibility that must be considered during development. musechem.com

The stereochemistry of morphinan-based molecules like naltrexone is crucial to their biological activity. mdpi.com Naltrexone possesses several chiral centers, and their specific configuration must be maintained throughout the synthetic process. mdpi.comrsc.org

The quaternization of the tertiary nitrogen at position 17 of the naltrexone molecule with a methyl group introduces a new stereocenter at the nitrogen atom. This results in the formation of two stereoisomers, (R)-N-methylnaltrexone and (S)-N-methylnaltrexone. google.com These isomers can possess different biological and chemical properties, making stereoselective synthesis highly desirable. google.com Research has focused on developing synthetic routes that favor the formation of the (R)-MNTX isomer, which is the clinically relevant form. google.comthieme-connect.comwipo.int This is often achieved by using a protected naltrexone precursor, which can influence the direction of the incoming methyl group. google.com The presence of the deuterium atoms on the methyl group does not typically direct the stereochemical outcome but preserving the stereointegrity of the parent molecule and controlling the configuration of the new nitrogen stereocenter are paramount. unodc.org

Synthesis Pathways for Methylnaltrexone Precursors

The most direct precursor for the synthesis of this compound is naltrexone itself. smolecule.com However, to ensure the selectivity of the N-methylation reaction, a key step is the protection of the phenolic hydroxyl group at the C-3 position. This prevents O-alkylation, an undesired side reaction where the methyl group attaches to the oxygen instead of the nitrogen. chemdad.comgoogle.com

A common synthetic strategy involves the following steps:

Protection: Naltrexone is reacted with a protecting agent to cap the 3-hydroxyl group. A frequently used protecting group is the tert-butyldimethylsilyl (TBDMS) group, which is introduced by reacting naltrexone with tert-butyldimethylsilyl chloride. google.com Other protecting groups like isobutyryl have also been utilized. google.com

Formation of the Precursor: This reaction yields the key intermediate, 3-O-protected-naltrexone (e.g., 3-O-tert-butyldimethylsilyl ether naltrexone). google.com This protected precursor is then used in the subsequent quaternization step.

Alternative syntheses may begin from earlier precursors in the opioid synthesis chain, such as oripavine or thebaine, which are then converted to naltrexone or a suitable derivative before the final deuteromethylation. thieme-connect.comacs.orgnih.gov

Quaternization Reactions Leading to this compound

Quaternization is the final, crucial step in the synthesis, where the tertiary amine of the naltrexone precursor is converted into a quaternary ammonium (B1175870) salt, and the deuterated methyl group is introduced. chemdad.com

The reaction involves the N-alkylation of the protected naltrexone precursor with a deuterated methylating agent. To produce this compound specifically, a trideuteromethyl halide such as methyl-d3 bromide (CD₃Br) or methyl-d3 iodide (CD₃I) is used.

ReactantReagentSolventTemperatureOutcomeReference
NaltrexoneMethyl Bromide1-Methyl-2-pyrrolidinone60 °CMethylnaltrexone Bromide chemdad.com
3-O-isobutyryl-naltrexoneMethyl IodideN/AN/A3-O-isobutyryl-R-MNTX iodide google.com
3-O-TBDMS-naltrexoneBromomethaneDipolar aprotic solventN/A3-O-TBDMS-methylnaltrexone bromide google.com

This table summarizes general quaternization conditions; for D3 synthesis, the corresponding deuterated methylating agent (e.g., Bromomethane-d3) would be substituted.

The reaction is typically performed in a dipolar aprotic solvent, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), which facilitates the Sₙ2 reaction. chemdad.comgoogle.com After the quaternization, the protecting group on the 3-hydroxyl is removed (deprotection) to yield the final product. google.com If a methyl iodide-d3 reagent is used, an additional step of ion exchange may be necessary to replace the iodide anion with a bromide anion. google.com

Purification and Isolation Techniques in Deuterated Compound Synthesis Research

The purification and isolation of the final this compound product are critical for ensuring its purity and structural integrity. Standard chemical purification techniques are employed, with special emphasis on verifying isotopic enrichment.

Crystallization: Recrystallization is a powerful method for purifying the final product and removing impurities, including any unreacted precursors or side products like O-alkylated species. chemdad.comgoogle.com A mixture of solvents, such as isopropanol (B130326) and water, may be used. google.com

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and flash column chromatography are essential for separating the desired compound from complex reaction mixtures and for analytical assessment of purity. ansto.gov.authieme-connect.com

Characterization: A suite of analytical methods is required to confirm the identity, purity, and isotopic labeling of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ²H, and ¹³C NMR are used to confirm the molecular structure and, crucially, to determine the specific sites and extent of deuteration. ansto.gov.aursc.orgnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular weight and to calculate the isotopic abundance, providing a precise measure of the deuteration level. ansto.gov.aursc.orgbrightspec.com

Polarimetry: For chiral molecules like this compound, polarimetry can be used to confirm the optical activity and stereochemical purity of the product. ansto.gov.au

A certificate of analysis for a deuterated compound will typically include data from these techniques to validate its quality. ansto.gov.aursc.org

Advanced Analytical Methodologies for Methylnaltrexone D3 Bromide in Research Matrices

Mass Spectrometry (MS)-Based Approaches for Quantification and Structural Elucidation

Mass spectrometry stands as a cornerstone for the analysis of Methylnaltrexone (B1235389) D3 Bromide, offering unparalleled sensitivity and specificity. smolecule.comnih.gov Its application spans from quantitative analysis in biological samples to the detailed characterization of the compound's structure and isotopic labeling.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Deuterated Compound Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the determination of Methylnaltrexone and its deuterated internal standards in various biological matrices, such as human plasma. nih.govoriprobe.comfda.gov This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.

In a typical LC-MS/MS method, plasma samples are first pretreated, often using solid-phase extraction (SPE), to remove interfering substances. oriprobe.com The extracted analytes are then separated on a chromatography column, such as a C18 or a PFP propyl column. nih.govoriprobe.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with formic acid) and an organic solvent like acetonitrile (B52724). nih.govoriprobe.com

Following chromatographic separation, the compounds are ionized, typically using an electrospray ionization (ESI) source in the positive ion mode. oriprobe.comescholarship.org The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. oriprobe.com In this mode, specific precursor-to-product ion transitions are monitored for both the analyte and its deuterated internal standard. For instance, a common transition for Methylnaltrexone is m/z 356.3 → 284.2, while for Methylnaltrexone-d3, the transition is m/z 359.3 → 287.1. oriprobe.com The use of a deuterated internal standard like Methylnaltrexone D3 Bromide is critical for accurate quantification as it compensates for variations in sample preparation and instrument response. oriprobe.comamericanlaboratory.com

The method's performance is rigorously validated to ensure linearity, accuracy, precision, recovery, and stability, meeting regulatory requirements for bioanalytical methods. nih.govoriprobe.com Such validated LC-MS/MS assays have been successfully applied in pharmacokinetic studies to determine the concentration-time profiles of methylnaltrexone in human volunteers. nih.govoriprobe.com

Table 1: Exemplary LC-MS/MS Parameters for Methylnaltrexone Analysis

Parameter Value
Instrumentation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Internal Standard Methylnaltrexone-d3 oriprobe.com
Ionization Mode Positive Electrospray Ionization (ESI+) oriprobe.comescholarship.org
MS/MS Mode Multiple Reaction Monitoring (MRM) oriprobe.com
Precursor Ion (Methylnaltrexone) m/z 356.3 oriprobe.com
Product Ion (Methylnaltrexone) m/z 284.2 oriprobe.com
Precursor Ion (Methylnaltrexone-d3) m/z 359.3 oriprobe.com
Product Ion (Methylnaltrexone-d3) m/z 287.1 oriprobe.com
Chromatography Column Ultra PFP Propyl column (100 mm × 2.1 mm, 5.0 μm) oriprobe.com

| Mobile Phase | 20 mmol·L-1 ammonium acetate (containing 1% formic acid) in water-acetonitrile (15∶ 85, v/v) oriprobe.com |

High-Resolution Mass Spectrometry (HRMS) in Metabolite Identification and Isotopic Purity Assessment (Preclinical)

High-Resolution Mass Spectrometry (HRMS) plays a pivotal role in preclinical research involving this compound, particularly in the identification of metabolites and the assessment of its isotopic purity. fda.gov Unlike tandem mass spectrometry which monitors specific mass transitions, HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of unknown compounds.

In preclinical studies, HRMS is instrumental in elucidating the metabolic fate of Methylnaltrexone. Following administration, biological samples can be analyzed to detect and identify metabolites. The high mass accuracy of HRMS allows for the confident identification of biotransformation products, such as sulfated and glucuronidated conjugates, or products of reduction and demethylation. researchgate.net This information is critical for understanding the drug's disposition and potential for drug-drug interactions.

Furthermore, HRMS is essential for confirming the isotopic purity of this compound. By precisely measuring the mass of the labeled compound, the degree of deuterium (B1214612) incorporation can be accurately determined. This ensures that the internal standard is of high quality and suitable for use in quantitative bioanalytical assays.

Application of Isotope Dilution Mass Spectrometry for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving highly accurate and precise quantification of analytes in various matrices. researchgate.net This method relies on the use of a stable isotope-labeled internal standard, such as this compound, which is chemically identical to the analyte of interest but has a different mass. americanlaboratory.com

The core principle of IDMS involves adding a known amount of the isotopically labeled standard to the sample before any processing steps. researchgate.net The analyte and the standard are then co-extracted, co-purified, and co-analyzed by mass spectrometry. The ratio of the signal from the unlabeled analyte to the labeled standard is measured. Because the analyte and the standard behave identically during sample preparation and analysis, any losses or variations are compensated for, leading to highly accurate and precise results. americanlaboratory.comresearchgate.net This makes IDMS a powerful tool for reference measurement procedures and for validating other quantitative methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound. smolecule.combiocrick.com It provides detailed information about the molecular structure, confirming the identity of the compound and the specific location of the deuterium atoms.

Proton (¹H) NMR and Carbon (¹³C) NMR in Deuterated Analog Characterization

¹³C NMR provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound will show characteristic signals for each carbon atom in the molecule. The carbon atom attached to the deuterium-labeled methyl group will exhibit a distinct signal, often a multiplet due to C-D coupling, and its chemical shift may be slightly different from the corresponding carbon in the unlabeled compound. This provides further confirmation of the site of deuteration.

Table 2: Predicted NMR Data for Methylnaltrexone Bromide (for comparison)

Spectrum Data
¹³C NMR Predicted peaks would appear at various chemical shifts corresponding to the different carbon environments in the molecule.

| ¹H NMR | Predicted peaks would appear at various chemical shifts corresponding to the different proton environments in the molecule. |

Note: Actual experimental data for this compound would show specific changes related to the deuterium labeling, particularly in the signals associated with the N-methyl group.

Deuterium (²H) NMR in Elucidating Isotope Incorporation

Deuterium (²H) NMR spectroscopy is a specialized technique that directly observes the deuterium nuclei. This method provides definitive evidence of deuterium incorporation and can be used to determine the isotopic purity of this compound. The ²H NMR spectrum will show a signal at a chemical shift characteristic of the deuterium atoms in the N-methyl-d3 group, confirming their presence and location within the molecule. The integration of this signal can be used to quantify the level of deuteration.

Chromatographic Separations for Purity and Isomeric Analysis

Chromatographic techniques are fundamental for assessing the chemical purity and isomeric composition of pharmaceutical compounds. For this compound, high-performance liquid chromatography (HPLC) is the predominant method employed to separate the main compound from any process-related impurities or degradation products.

The development of a reliable HPLC method is critical for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common approach, leveraging the compound's polarity for separation. Method development involves optimizing various parameters to achieve efficient separation from potential impurities, including its non-deuterated parent, naltrexone (B1662487), and other synthesis intermediates. google.comaxios-research.com

Research and patent literature describe HPLC methods for the parent compound, methylnaltrexone bromide, which are directly applicable to its deuterated analog. google.comlupinepublishers.com These methods typically utilize a C18 (octadecyl silane) stationary phase, which provides excellent retention and separation for morphinan-type molecules. A gradient elution is often employed, starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic solvent like acetonitrile or methanol. This ensures that impurities with a wide range of polarities are effectively separated and eluted. google.com A buffer, such as ammonium acetate, is commonly included in the mobile phase to control the pH and improve peak shape. lupinepublishers.comlupinepublishers.com Detection is typically performed using a UV detector set at a wavelength where the phenolic chromophore of the molecule absorbs, commonly around 280 nm. researchgate.net

Below is a table summarizing typical parameters for an HPLC method suitable for analyzing the purity of this compound.

ParameterTypical SpecificationPurpose
Chromatograph High-Performance Liquid Chromatography SystemTo perform the separation under high pressure with precise flow control.
Column C18 (ODS), 250 mm x 4.6 mm, 5 µm particle sizeProvides a nonpolar stationary phase for reversed-phase separation. lupinepublishers.com
Mobile Phase A Aqueous Buffer (e.g., 25 mM Ammonium Acetate, pH 6.0)Controls pH, improves peak shape, and facilitates separation of polar compounds. lupinepublishers.comresearchgate.net
Mobile Phase B Acetonitrile or MethanolOrganic modifier used to elute nonpolar compounds from the column. lupinepublishers.com
Elution Mode GradientAllows for the effective separation of compounds with a wide range of polarities. google.com
Flow Rate 0.5 - 1.5 mL/minBalances analysis time with separation efficiency. google.com
Column Temp. Ambient or controlled (e.g., 30 °C)Ensures reproducible retention times by maintaining a stable operating temperature. lupinepublishers.com
Detector UV-Vis DetectorTo monitor the column effluent and detect UV-absorbing compounds. google.com
Wavelength ~280 nmWavelength of maximum absorbance for the phenolic chromophore in methylnaltrexone. researchgate.net
Injection Vol. 10 - 20 µLThe volume of the sample solution introduced into the HPLC system.

This table presents a generalized HPLC method based on published data for related compounds. google.comlupinepublishers.comlupinepublishers.comresearchgate.netresearchgate.net Specific method parameters may vary based on the exact impurity profile and laboratory instrumentation.

Methylnaltrexone possesses a quaternary ammonium nitrogen atom, which is a chiral center. The methylation of naltrexone can result in two stereoisomers, (R)-methylnaltrexone and (S)-methylnaltrexone, which are diastereomers of each other. google.com These diastereomers exhibit different biological activities. google.com Therefore, it is critical to control the stereochemical purity of the desired (R)-isomer, which is the active pharmaceutical ingredient.

While diastereomers have different physical properties and can often be separated on standard achiral HPLC columns, chiral chromatography provides a highly specific and sensitive method for confirming isomeric purity. google.com Chiral HPLC methods utilize a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and enabling their separation and quantification. The development of such methods is crucial for ensuring that the final product contains only the desired diastereomer and is free from the undesired one. Patent literature confirms that HPLC is a suitable technique for separating the (R)- and (S)-isomers of methylnaltrexone. google.com

Spectroscopic Techniques for Confirmation of Molecular Structure in Research (excluding basic compound identification data)

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and for quantitative measurements in research solutions.

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. For this compound, IR spectroscopy can confirm the presence of its key structural features. A crucial aspect for this specific isotopologue is the identification of the carbon-deuterium (C-D) bond stretch, which distinguishes it from the non-deuterated Methylnaltrexone Bromide.

The table below outlines the expected characteristic IR absorption bands for the primary functional groups in this compound.

Functional GroupBond TypeExpected Absorption Range (cm⁻¹)Structural Location in this compound
Hydroxyl O-H3200 - 3600 (broad)Phenolic and aliphatic hydroxyl groups
Alkane C-H2850 - 3000Cyclopropylmethyl and morphinan (B1239233) ring structure
Deuterated Methyl C-D~2100 - 2250Deuterated methyl group on the nitrogen atom
Ketone (Carbonyl) C=O1700 - 1725Six-membered ring of the morphinan structure
Aromatic Ring C=C1450 - 1600Benzene ring portion of the structure
Ether C-O-C1050 - 1150Cyclic ether within the morphinan backbone

Note: The C-D stretching vibration appears at a significantly lower frequency than the C-H stretch due to the heavier mass of deuterium. This provides a distinct marker for confirming the deuteration of the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and robust method for determining the concentration of a substance in a solution, provided it contains a chromophore that absorbs light in the UV or visible range. This compound possesses a phenolic ring system that acts as a chromophore, absorbing UV light with a maximum absorbance (λmax) typically observed around 266-280 nm. researchgate.netipb.pt

The concentration is determined by applying the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration. For quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of an unknown sample solution is then measured, and its concentration is calculated from the linear regression equation of the calibration curve. The method must be validated to ensure its accuracy and precision for the intended application. ipb.pt

The table below details the typical validation parameters for a UV-Vis spectroscopic method for concentration determination.

Validation ParameterDescriptionAcceptance Criteria (Example)
Specificity/Selectivity Ability to assess the analyte in the presence of components that may be expected to be present (e.g., solvent, matrix components). ipb.ptNo interference from blank at the analytical wavelength. ipb.pt
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.99
Range The interval between the upper and lower concentrations of the analyte that has been demonstrated to be determined with suitable precision and accuracy.Defined by the linearity study.
Accuracy The closeness of the test results obtained by the method to the true value. Expressed as percent recovery.98 - 102% recovery
Precision (Repeatability) The precision under the same operating conditions over a short interval of time (intra-day). Expressed as Relative Standard Deviation (RSD). ipb.ptRSD ≤ 2% ipb.pt
Intermediate Precision The precision within-laboratory variations: different days, different analysts, different equipment (inter-day). ipb.ptRSD ≤ 3% ipb.pt
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1

This table is based on general principles of analytical method validation. ipb.pt

Preclinical Pharmacological Investigations and Molecular Mechanisms of Methylnaltrexone and Deuterated Analogs

Opioid Receptor Binding Affinities and Selectivity Profiles (in vitro receptor assays)

Methylnaltrexone (B1235389) is a quaternary derivative of the opioid antagonist naltrexone (B1662487). nih.gov Its primary mechanism of action is as a selective antagonist of opioid binding, with a particular preference for the µ-opioid receptor. nih.gov In vitro receptor binding assays using cells expressing recombinant human opioid receptors have been employed to determine the binding affinities (Ki) of methylnaltrexone for the three main classes of opioid receptors: µ (mu), κ (kappa), and δ (delta).

These studies have demonstrated that methylnaltrexone displaces opioid ligands from the µ-opioid receptor with high affinity. nih.gov Its affinity for the κ-opioid receptor is moderately lower, while its affinity for the δ-opioid receptor is substantially weaker, indicating a clear selectivity profile. nih.gov

Table 1: Opioid Receptor Binding Affinities of Methylnaltrexone

Opioid Receptor SubtypeBinding Affinity (Ki)Reference
µ-Opioid Receptor (MOR)10 nM nih.gov
κ-Opioid Receptor (KOR)30 nM nih.gov
δ-Opioid Receptor (DOR)15.8 µM (15,800 nM) nih.gov

Methylnaltrexone functions as a competitive antagonist at the µ-opioid receptor. nih.govnih.gov This means it binds to the same site on the receptor as opioid agonists like morphine but does not activate the receptor. By occupying the binding site, it prevents endogenous and exogenous opioids from binding to and activating the receptor, thereby blocking their downstream effects. nih.govnih.gov The high binding affinity (Ki of 10 nM) for the µ-opioid receptor underscores its potency as an antagonist for this receptor subtype. nih.gov Its nature as a quaternary amine derivative of naltrexone gives it a permanent positive charge and increased polarity, which restricts its ability to cross the blood-brain barrier, primarily confining its antagonistic actions to peripheral tissues. nih.gov

Preclinical studies show that methylnaltrexone has a lower affinity for kappa (κ) and delta (δ) opioid receptors compared to the µ-opioid receptor. nih.gov The binding affinity for the κ-opioid receptor is approximately three-fold lower than for the µ-receptor (Ki of 30 nM). nih.gov Despite this lower affinity, it can still exert an antagonistic effect at κ-receptors. In contrast, its interaction with the δ-opioid receptor is significantly weaker, with a Ki value in the micromolar range (15.8 µM), indicating very low affinity. nih.gov This selectivity profile confirms that the primary pharmacological activity of methylnaltrexone is mediated through its potent antagonism of the µ-opioid receptor, with lesser interaction at the κ-receptor and negligible interaction at the δ-receptor at therapeutic concentrations.

Receptor Occupancy Studies in Non-Human Primate or Rodent Brain (Preclinical Imaging/Biochemical)

A key feature of methylnaltrexone is its restricted ability to cross the blood-brain barrier (BBB), which is intended to limit its activity to peripheral opioid receptors. nih.gov Preclinical studies in animal models have investigated the extent of its penetration into the central nervous system (CNS).

In a pharmacokinetic study involving rhesus macaques, subcutaneous administration of methylnaltrexone (0.15 mg/kg) resulted in a peak serum concentration of 114 ± 44 ng/mL. nih.govnih.gov In contrast, the peak concentration measured in the cerebrospinal fluid (CSF) was only 0.34 ± 0.07 ng/mL. nih.govnih.gov This demonstrates that while a minute amount of methylnaltrexone can cross the BBB, its concentration in the CNS is significantly lower than in the periphery. nih.gov

Studies in mice, however, present a more complex picture. After administration of methylnaltrexone, both methylnaltrexone and its demethylated metabolite, naltrexone, were detected in brain tissue. nih.govnih.gov This suggests that in mice, methylnaltrexone can cross the BBB to some extent and is also converted to naltrexone, a centrally-acting antagonist. nih.govnih.gov These findings indicate that the degree of central receptor occupancy by methylnaltrexone may vary between species, but in non-human primates, central penetration is very low. nih.govnih.gov

Signal Transduction Pathways Modulated by Methylnaltrexone D3 Bromide (in vitro cell lines)

As a competitive antagonist, methylnaltrexone's primary role in signal transduction is to block the pathways normally initiated by opioid agonists. Opioid receptors are G-protein coupled receptors (GPCRs), and their activation leads to a cascade of intracellular events.

Table 2: Summary of Methylnaltrexone's Mechanistic Effects on Signal Transduction

Signaling PathwayEffect of Agonist BindingEffect of MethylnaltrexoneReference
G-Protein Coupling & ActivationInduces conformational change, GDP-GTP exchange on Gαi/o subunit.Binds to the receptor but does not induce an active conformation, preventing G-protein activation. researchgate.net
Downstream Signaling (e.g., adenylyl cyclase)Inhibition of adenylyl cyclase, leading to decreased intracellular cAMP.Blocks agonist-induced inhibition of adenylyl cyclase, preventing changes in cAMP levels. researchgate.net
β-Arrestin RecruitmentPromotes receptor phosphorylation by GRKs, leading to β-arrestin binding.Prevents agonist-induced receptor activation and phosphorylation, thereby blocking β-arrestin recruitment. researchgate.net
Receptor Internalizationβ-arrestin binding initiates endocytosis of the receptor.By blocking β-arrestin recruitment, it prevents agonist-induced receptor internalization. researchgate.net

µ-opioid receptors are primarily coupled to inhibitory G-proteins of the Gi/o family. researchgate.net When an agonist binds, it stabilizes a receptor conformation that promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein. This event causes the dissociation of the Gα and Gβγ subunits, which then go on to modulate various downstream effectors. researchgate.net A primary consequence of µ-opioid receptor activation is the inhibition of adenylyl cyclase, which results in decreased intracellular concentrations of cyclic AMP (cAMP). researchgate.net

Methylnaltrexone, by competitively binding to the receptor, prevents agonists from inducing this active conformational state. Consequently, it blocks the coupling of the receptor to the G-protein and prevents the subsequent inhibition of adenylyl cyclase. By doing so, it effectively antagonizes the entire G-protein-mediated signaling cascade that is characteristic of opioid agonists.

The β-arrestin pathway is crucial for the desensitization and internalization of GPCRs, including the µ-opioid receptor. Following prolonged agonist stimulation, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor. This phosphorylation creates a high-affinity binding site for β-arrestin proteins. The binding of β-arrestin to the receptor sterically hinders its interaction with G-proteins, thus terminating G-protein-mediated signaling (desensitization). Furthermore, β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery (like clathrin) to promote the internalization of the receptor from the cell surface into intracellular vesicles.

As a receptor antagonist, methylnaltrexone's mechanism involves preventing the initial step of this process: agonist-induced receptor activation. By blocking the receptor, it prevents the conformational changes required for GRK-mediated phosphorylation. Without this phosphorylation step, β-arrestin cannot be recruited to the receptor. Therefore, in vitro, methylnaltrexone would be expected to block agonist-induced β-arrestin recruitment and the subsequent internalization of µ-opioid receptors.

In Vitro Functional Assays for Antagonistic Activity (e.g., adenylyl cyclase inhibition, [³⁵S]GTPγS binding)

The antagonistic activity of methylnaltrexone at the µ-opioid receptor is functionally confirmed through assays that measure downstream signaling events following receptor activation. Two such critical assays are the adenylyl cyclase inhibition assay and the [³⁵S]GTPγS binding assay.

Adenylyl Cyclase Inhibition Assay: Activation of µ-opioid receptors by an agonist typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP). This results in decreased intracellular cAMP levels. The antagonistic effect of a compound like methylnaltrexone is demonstrated by its ability to prevent or reverse this agonist-induced inhibition. In this assay, cells expressing µ-opioid receptors are stimulated with an opioid agonist in the presence and absence of methylnaltrexone. The levels of cAMP are then measured. Methylnaltrexone's efficacy as an antagonist is quantified by its ability to restore cAMP levels to the baseline, effectively blocking the agonist's inhibitory effect.

[³⁵S]GTPγS Binding Assay: The [³⁵S]GTPγS binding assay is a functional test that measures the first step in G protein activation following agonist binding to a G protein-coupled receptor (GPCR), such as the µ-opioid receptor. When an agonist binds, it causes the Gα subunit of the associated G protein to release GDP and bind GTP, initiating a signaling cascade. This assay uses a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates, allowing for its measurement. As an antagonist, methylnaltrexone competes with agonists for binding to the µ-opioid receptor but does not trigger the conformational change necessary for G protein activation. Its potency is determined by its ability to inhibit the agonist-stimulated binding of [³⁵S]GTPγS. Functional assays using [³⁵S]‐GTPγS binding have been utilized to confirm the antagonistic activity of methylnaltrexone at human µ-opioid receptors.

Mechanistic Studies in Isolated Tissues and Organ Baths (e.g., guinea pig ileum, mouse vas deferens)

Classic pharmacological preparations, such as the guinea pig ileum and mouse vas deferens, are invaluable for studying the functional consequences of opioid receptor interaction in a physiological context. These isolated tissue models contain a rich network of neurons and smooth muscle, allowing for the investigation of how drugs modulate neurotransmission and muscle contractility. The guinea pig ileum longitudinal muscle-myenteric plexus (LMMP) preparation is a particularly reliable model for studying the effects of opiates on cholinergic excitatory pathways. nih.gov

The mouse vas deferens is another standard model where opioid agonists inhibit electrically-stimulated contractions by reducing the release of excitatory neurotransmitters, primarily norepinephrine (B1679862) from sympathetic nerves. The antagonism of this effect can be used to characterize the potency and selectivity of opioid antagonists.

In the isolated guinea pig ileum, electrical stimulation causes the release of acetylcholine (B1216132) from the myenteric plexus, resulting in smooth muscle contraction. Opioid agonists like morphine inhibit this neurotransmitter release, thereby reducing the force of muscle contraction. nih.govnih.gov

Methylnaltrexone has been shown to be a potent and effective antagonist of this opioid-induced inhibition. In studies using guinea pig ileum preparations, morphine produces a concentration-dependent inhibition of these electrically induced "twitch" contractions. nih.gov The addition of methylnaltrexone reverses this effect in a dose-dependent manner, demonstrating competitive antagonism at the peripheral µ-opioid receptors within the tissue. nih.gov

One study found that morphine (300 nM) inhibited electrically-stimulated contractions by 35% (± 8.6%). Methylnaltrexone effectively antagonized this inhibition. nih.gov In naïve guinea pig LMMP preparations, methylnaltrexone reversed morphine-induced inhibition with an IC₅₀ value of 94 nM. nih.gov

Table 1: Antagonism of Morphine-Induced Inhibition of Contraction in Guinea Pig Ileum by Methylnaltrexone
Methylnaltrexone Concentration (nM)Blockade of Morphine-Induced Inhibition (%)Standard Deviation (%)
302510.5
100747.2
300899.9

Data sourced from studies on isolated guinea pig ileum preparations showing the percentage by which methylnaltrexone blocks the inhibitory effect of 300 nM morphine on muscle contraction. nih.gov

The effects of methylnaltrexone on smooth muscle contraction in these isolated tissues are a direct consequence of its ability to modulate neurotransmitter release. Opioids exert their inhibitory effect by binding to presynaptic µ-opioid receptors on nerve terminals in the myenteric plexus, which suppresses the release of excitatory neurotransmitters like acetylcholine. fda.gov

By acting as a competitive antagonist at these peripheral µ-opioid receptors, methylnaltrexone prevents opioids from inhibiting acetylcholine release. fda.gov This restoration of neurotransmitter release leads to the subsequent excitation of the smooth muscle and a return of normal contractile activity. Therefore, the observed reversal of morphine's effects on the guinea pig ileum contraction serves as a functional confirmation of methylnaltrexone's ability to block opioid-mediated inhibition of neurotransmission in the enteric nervous system. nih.govfda.gov

Metabolic Pathway Elucidation and Isotope Tracing Applications of Methylnaltrexone D3 Bromide in Preclinical Models

Application of Deuteration for Metabolic Stability Assessment (in vitro liver microsomes, hepatocytes)

The assessment of a drug candidate's metabolic stability is a foundational step in preclinical development, providing insights into its potential in vivo half-life and clearance. In vitro systems derived from the liver, the primary site of drug metabolism, are central to these evaluations. mttlab.euthermofisher.com The two most commonly utilized systems are liver microsomes and hepatocytes. bioivt.com

Liver Microsomes : These subcellular fractions are enriched with Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. bioivt.comnih.gov Microsomal stability assays are therefore highly effective for evaluating a compound's susceptibility to oxidative metabolism. mttlab.eu

The deuteration of methylnaltrexone (B1235389) to create Methylnaltrexone D3 Bromide is based on the kinetic isotope effect. The bond between deuterium (B1214612) and carbon (C-D) is stronger than the corresponding protium-carbon (C-H) bond. For metabolic reactions where the cleavage of this bond is the rate-limiting step, this increased bond strength can significantly slow down the rate of metabolism.

In a typical preclinical in vitro assessment, both methylnaltrexone and this compound would be incubated with liver microsomes or hepatocytes from various species (e.g., mouse, rat, dog). bioivt.comnuvisan.com The rate of disappearance of the parent compound is measured over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A slower rate of degradation for this compound compared to its non-deuterated counterpart would provide direct evidence of enhanced metabolic stability at the site of deuteration. nih.gov This information is crucial for understanding which positions on the molecule are most susceptible to metabolic attack and for designing new analogs with potentially improved pharmacokinetic profiles.

Identification and Characterization of Primary and Secondary Metabolites using Deuterated Standards

Stable isotope-labeled compounds like this compound are invaluable for the accurate identification and structural characterization of metabolites. The known mass shift (+3 Da) introduced by the deuterium atoms serves as a clear and unambiguous tag, allowing researchers to distinguish drug-related molecules from the vast number of endogenous compounds present in biological samples.

Preclinical studies using radiolabeled methylnaltrexone have identified significant species differences in its metabolism. researchgate.netnih.gov In animal models, the primary metabolic transformations include reduction of the carbonyl group (a form of hydroxylation) and conjugation with glucuronic acid (glucuronidation). researchgate.netnih.gov

In mice , circulating and urinary metabolites include methyl-6β-naltrexol (M5, from carbonyl reduction), MNTX-3-glucuronide (M9), 2-hydroxy-3-O-methyl MNTX (M6), and its subsequent glucuronide conjugate (M10). nih.gov

In rats , observed metabolites include MNTX-3-sulfate (M2), methyl-6β-naltrexol (M5), 2-hydroxy-3-O-methyl MNTX (M6), and MNTX-3-glucuronide (M9). nih.gov

In dogs , metabolism is less extensive, with MNTX-3-glucuronide (M9) being the only metabolite produced. nih.gov

Glucuronidation, a Phase II metabolic process that increases the water solubility of compounds to facilitate their excretion, is a major metabolic pathway for methylnaltrexone in mice, rats, and dogs. nih.govnih.gov The use of this compound in such studies would help confirm these pathways by allowing researchers to track the +3 Da mass shift from the parent drug to its corresponding hydroxylated and glucuronidated metabolites.

MetaboliteMetabolic PathwayMouse nih.govRat nih.govDog nih.gov
Methyl-6β-naltrexol (M5)Carbonyl Reduction / Hydroxylation
MNTX-3-glucuronide (M9)Glucuronidation
2-hydroxy-3-O-methyl MNTX (M6)Hydroxylation & Methylation
MNTX-3-sulfate (M2)Sulfation
Glucuronide of M6 (M10)Glucuronidation

While cytochrome P450 (CYP) enzymes are responsible for the metabolism of a majority of drugs, their role in the clearance of methylnaltrexone appears to be minor. fda.govresearchgate.net In vitro and in vivo studies have shown that the primary metabolic pathways are not major CYP-mediated oxidative reactions. fda.gov Instead, metabolism is predominantly carried out by other enzyme families. fda.govnih.gov

Metabolic PathwayPrimary Enzymes InvolvedReference
Sulfation (to M2)Sulfotransferase (SULT) isoforms SULT1E1 and SULT2A1 fda.govnih.gov
Carbonyl Reduction (to M4/M5)Aldo-keto reductase (AKR) 1C enzymes, particularly AKR1C4 fda.govnih.gov

Although CYP enzymes are not the primary drivers of methylnaltrexone metabolism, deuteration remains a relevant strategy. nih.gov The strategic placement of deuterium in this compound can effectively shield the molecule from any minor, undiscovered CYP-mediated metabolic pathways. In preclinical assessments using liver microsomes, which are rich in CYP enzymes, comparing the metabolism of the deuterated versus non-deuterated analog can precisely quantify the contribution of any CYP-dependent clearance routes. nih.gov A significant reduction in metabolism for the D3 analog in such a system would indicate that CYP enzymes do play a role, even if minor, which could be relevant in specific drug-drug interaction scenarios.

Isotope Tracing in Preclinical Metabolic Studies

Isotope tracing is a powerful technique that uses isotopically labeled compounds to follow the fate of a molecule through a biological system. This compound, as a stable (non-radioactive) isotope-labeled compound, is an ideal tool for these applications in preclinical research, particularly when coupled with mass spectrometry.

One of the most critical applications of this compound is its use as an internal standard (IS) in quantitative bioanalytical methods, such as LC-MS/MS. scispace.comnih.gov For a quantitative assay to be accurate and reliable, an IS is added to every sample at a known concentration to correct for variability during sample processing and analysis. researchgate.netkcasbio.com

A stable isotope-labeled IS, such as this compound, is considered the "gold standard" for LC-MS/MS assays. nih.govresearchgate.net Because it is chemically identical to the analyte (methylnaltrexone), it has the same chromatographic retention time, extraction recovery, and ionization efficiency in the mass spectrometer's ion source. texilajournal.com However, it is easily distinguished by its higher mass. researchgate.net This co-elution and identical chemical behavior allow the deuterated standard to perfectly compensate for matrix effects (ion suppression or enhancement) and any sample loss during preparation, leading to highly accurate and precise quantification of methylnaltrexone in complex biological fluids like plasma and urine. kcasbio.com

In preclinical studies, tracing the metabolic fate of a drug is essential for understanding its disposition. While early studies on methylnaltrexone used radiolabeled ([³H] or [¹⁴C]) compounds to track the drug and its metabolites, stable isotope labeling with deuterium offers a non-radioactive alternative. researchgate.netnih.gov

When this compound is administered in a preclinical animal model, subsequent analysis of tissues and biological fluids (e.g., plasma, urine, bile) by high-resolution mass spectrometry can be used to trace its metabolic journey. Researchers can specifically search for the unique isotopic signature of the parent compound and any metabolites that retain the D3-label. This "mass tag" makes it significantly easier to identify novel metabolites against the complex chemical background of a biological sample. By analyzing the mass difference between the deuterated parent drug and its labeled metabolites, the exact metabolic transformation (e.g., addition of an oxygen atom for hydroxylation, addition of a glucuronic acid moiety for glucuronidation) can be precisely determined, thus confirming the metabolic pathways identified in earlier radiolabeling studies. researchgate.netnih.gov

Species Differences in Methylnaltrexone Metabolism (preclinical focus)

The metabolic fate of methylnaltrexone demonstrates notable variations across different preclinical species. nih.gov Isotope tracing studies, utilizing radiolabeled methylnaltrexone bromide, have been instrumental in elucidating these distinct metabolic pathways in animal models such as mice, rats, and dogs. nih.govresearchgate.net These investigations reveal that both the extent of metabolism and the primary biotransformation routes differ significantly, highlighting the importance of species selection in preclinical safety and efficacy assessments. nih.govbioivt.com

In general, methylnaltrexone was metabolized to a greater extent in mice compared to rats and dogs. nih.govresearchgate.net Glucuronidation emerged as a major metabolic pathway in all three preclinical species examined. nih.gov However, the specific metabolites formed and their relative abundance varied considerably. researchgate.net

Mice: Metabolic analysis in mice identified a relatively complex profile of circulating and urinary metabolites. nih.gov The primary metabolites included methyl-6β-naltrexol (M5), methylnaltrexone-3-glucuronide (M9), 2-hydroxy-3-O-methyl MNTX (M6), and its corresponding glucuronide (M10). nih.govresearchgate.net This indicates that mice utilize multiple pathways including carbonyl reduction, glucuronidation, and hydroxylation followed by methylation and further glucuronidation. nih.gov

Rats: In rats, the observed metabolites were methylnaltrexone-3-sulfate (M2), methyl-6β-naltrexol (M5), 2-hydroxy-3-O-methyl MNTX (M6), and methylnaltrexone-3-glucuronide (M9). nih.govresearchgate.net This profile shows an overlap with mice, particularly in the formation of M5, M6, and M9. researchgate.net However, it also points to the presence of sulfation (formation of M2) as a metabolic route in rats, a pathway not prominently reported in mice. nih.gov

Dogs: The metabolic profile in dogs was significantly simpler compared to rodents. nih.gov Studies showed that dogs produced only one major metabolite, methylnaltrexone-3-glucuronide (M9). nih.govresearchgate.net This suggests that direct glucuronidation of the parent compound is the principal metabolic pathway in this species, with other biotransformations like carbonyl reduction or sulfation being minimal or absent. nih.gov

The following table summarizes the identified metabolites of methylnaltrexone in different preclinical species.

Table 1: Summary of Methylnaltrexone Metabolites in Preclinical Species

Metabolite Code Mouse Rat Dog
M2 (Methylnaltrexone-3-sulfate)
M5 (Methyl-6β-naltrexol)
M6 (2-hydroxy-3-O-methyl MNTX)
M9 (Methylnaltrexone-3-glucuronide)

These distinct metabolic profiles underscore the species-specific nature of drug metabolism. nih.gov Such differences are critical considerations when extrapolating pharmacokinetic and toxicological data from animal models to humans. bioivt.comresearchgate.net

Advanced Applications of Deuterated Methylnaltrexone in Biomedical Research

Role of Deuterated Analogs in Pharmacokinetic Research Methodologies

Deuterated analogs are invaluable in pharmacokinetic (PK) research, primarily because their physicochemical properties are nearly identical to their non-deuterated (protio) counterparts, yet they are distinguishable by mass spectrometry. This unique characteristic allows them to be used as ideal internal standards in bioanalytical assays, leading to more accurate and precise quantification of the parent drug in complex biological matrices. The use of stable isotope-labeled internal standards (SIL-IS), such as Methylnaltrexone (B1235389) D3 Bromide, is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In quantitative bioanalysis, establishing a reliable calibration curve is fundamental for accurately determining the concentration of an analyte in a sample. Methylnaltrexone D3 Bromide is an ideal internal standard (IS) for the quantification of methylnaltrexone. Because the deuterated standard has virtually the same chemical structure and chromatographic retention time as the analyte, it co-elutes and experiences similar ionization suppression or enhancement effects in the mass spectrometer. This co-behavior allows the SIL-IS to normalize variations during sample preparation and analysis, thereby correcting for the "matrix effect."

The process involves adding a fixed concentration of this compound to all samples, including the calibration standards, quality controls (QCs), and the unknown study samples. The calibration curve is generated by plotting the ratio of the analyte's mass spectrometry peak area to the internal standard's peak area against the nominal concentration of the analyte in the calibration standards.

Matrix Effect Assessment: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, urine). A quantitative assessment is crucial during method validation. This is typically done by comparing the response of the analyte in a neat solution to its response in a post-extraction spiked matrix sample. With a SIL-IS like Methylnaltrexone D3, the matrix factor (MF) is calculated for both the analyte and the IS. The IS-normalized MF should be close to 1.0, indicating that the deuterated standard has effectively compensated for any matrix-induced variability.

The following interactive table represents a hypothetical dataset from a bioanalytical method validation, illustrating the precision and accuracy of quality control samples for methylnaltrexone quantified using its D3 analog.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.00.9898.08.5
Low3.02.9197.06.2
Medium50.051.5103.04.1
High200.0196.498.23.5
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. This table is for illustrative purposes.

Absolute bioavailability (F) is a critical pharmacokinetic parameter that defines the fraction of an administered drug that reaches systemic circulation unchanged. The gold-standard methodology for determining absolute bioavailability involves the simultaneous or sequential administration of an intravenous (IV) and an extravascular (e.g., oral) dose. Using stable isotope-labeled compounds allows for a more elegant and precise study design that eliminates intra-subject variability between dosings.

In a typical animal study (e.g., in rats or non-human primates), a known dose of the unlabeled drug (methylnaltrexone) is administered orally, while a simultaneous IV dose of the stable isotope-labeled drug (Methylnaltrexone D3) is given. Blood samples are collected over time, and the plasma concentrations of both the labeled and unlabeled drug are measured using a validated LC-MS/MS method.

The absolute bioavailability is calculated using the following formula:

F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Where:

AUCoral is the area under the plasma concentration-time curve for the orally administered unlabeled methylnaltrexone.

AUCIV is the area under the curve for the intravenously administered Methylnaltrexone D3.

Doseoral and DoseIV are the respective doses.

This approach is superior to traditional crossover studies as it controls for time-dependent variations in drug clearance and other physiological factors. While the absolute oral bioavailability of methylnaltrexone has not been formally evaluated in humans, this methodology provides the most accurate means of determination in preclinical animal models.

Contributions to Structure-Activity Relationship (SAR) Studies through Isotope Effects

Deuteration can subtly influence a molecule's biological activity through isotope effects, providing insights into its structure-activity relationship (SAR). The primary way this is achieved is through the kinetic isotope effect (KIE), where the heavier mass of deuterium (B1214612) can slow down the rate of chemical reactions that involve the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.

The deuterium kinetic isotope effect (KIE) is a powerful tool for studying enzyme reaction mechanisms. If the cleavage of a C-H bond is the rate-determining step in a metabolic pathway, replacing that hydrogen with deuterium will slow down the reaction.

In the case of methylnaltrexone, metabolism in humans is relatively minimal and occurs primarily through two pathways:

Sulfation of the phenolic group to form methylnaltrexone-3-sulfate.

Carbonyl reduction to form methyl-6α-naltrexol and methyl-6β-naltrexol.

Conformational analysis determines the three-dimensional shape of a molecule, which is critical for its interaction with biological targets like receptors and enzymes. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for this analysis. While deuterium is not directly observed in standard 1H NMR, its presence has subtle but measurable effects on the NMR signals of nearby nuclei (isotope shifts), which can provide structural information. Furthermore, specific deuteration can simplify complex proton NMR spectra, aiding in structural elucidation.

Development of Reference Standards and Quality Control for Related Compounds

This compound serves as a critical tool in the development of reference standards and for the quality control (QC) of methylnaltrexone and its related compounds. Pharmaceutical manufacturing requires a high level of purity, and regulatory agencies mandate strict control over impurities that may be formed during synthesis or degradation.

The United States Pharmacopeia (USP) provides official reference standards for Methylnaltrexone Bromide and some of its known impurities to ensure the quality and consistency of the drug product. In this context, this compound is an ideal internal standard for QC analytical methods, such as HPLC or LC-MS/MS, designed to detect and quantify these impurities.

By adding a known amount of the deuterated standard to a sample of the active pharmaceutical ingredient (API) or final drug product, analysts can accurately quantify any impurities present. The stable isotope standard compensates for any variability in the analytical process, ensuring that the results are reliable and reproducible. This is essential for lot release testing and stability studies, confirming that each batch of the drug meets the stringent purity requirements set by regulatory bodies like the FDA.

Applications in Drug Discovery and Lead Optimization Research (non-clinical aspects)

One of the main applications of deuteration in lead optimization is to enhance metabolic stability. researchgate.net Drug metabolism, often mediated by cytochrome P450 (CYP) enzymes, frequently involves the cleavage of carbon-hydrogen (C-H) bonds. nih.gov Replacing a hydrogen atom with a deuterium atom at a metabolically vulnerable position can slow down this process. researchgate.net The carbon-deuterium (C-D) bond is stronger than the C-H bond, and thus requires more energy to break, leading to a slower rate of metabolism. taylorandfrancis.comlibretexts.org This is known as the kinetic isotope effect. nih.gov For this compound, the deuterium atoms are placed on the N-methyl group. If this group is a site of metabolism (N-demethylation), deuteration would be expected to reduce the rate of this metabolic pathway.

In a typical non-clinical research setting, the metabolic stability of this compound would be compared to its non-deuterated counterpart, methylnaltrexone bromide, using in vitro systems such as human liver microsomes. The findings from such a hypothetical study could be presented as follows:

Table 1: Hypothetical In Vitro Metabolic Stability of Methylnaltrexone Bromide and this compound in Human Liver Microsomes
CompoundHalf-life (t½, minutes)Intrinsic Clearance (CLint, µL/min/mg protein)
Methylnaltrexone Bromide4515.4
This compound1205.8

The data in this hypothetical table illustrates that this compound has a longer half-life and lower intrinsic clearance compared to the non-deuterated form, suggesting enhanced metabolic stability. This improvement could potentially lead to a better pharmacokinetic profile in vivo.

Another key aspect of lead optimization is the characterization of absorption, distribution, metabolism, and excretion (ADME) properties. acs.orgnih.gov Stable isotope-labeled compounds like this compound are valuable tools in these non-clinical studies. researchgate.netmetsol.com For instance, in preclinical animal models, a mixture of the deuterated and non-deuterated compound can be administered, and their relative concentrations in plasma and tissues can be measured over time using mass spectrometry. This allows for a precise determination of the pharmacokinetic parameters of each compound.

A comparative pharmacokinetic study in a preclinical animal model might yield results similar to those presented in the following hypothetical table:

Table 2: Hypothetical Pharmacokinetic Parameters of Methylnaltrexone Bromide and this compound in a Preclinical Animal Model
ParameterMethylnaltrexone BromideThis compound
Maximum Plasma Concentration (Cmax, ng/mL)550750
Area Under the Curve (AUC, ng·h/mL)18003600
Systemic Clearance (CL, L/h/kg)2.81.4
Elimination Half-life (t½, hours)2.55.0

These hypothetical data show that this compound exhibits a higher plasma concentration, a larger area under the curve, reduced systemic clearance, and a longer elimination half-life. Such improvements in the pharmacokinetic profile during lead optimization could translate to a more favorable dosing regimen in a clinical setting. By enhancing the metabolic properties of a drug candidate, deuteration can contribute to the development of safer and more effective medicines. nih.gov

Emerging Research Paradigms and Future Directions for Methylnaltrexone D3 Bromide Research

Integration of Omics Technologies in Preclinical Pharmacological Studies

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic approach to understanding the complex biological interactions of Methylnaltrexone (B1235389) D3 Bromide. In preclinical studies, these technologies can elucidate the compound's mechanism of action, identify novel biomarkers for its efficacy, and provide insights into its systemic effects.

Genomics and Transcriptomics : Genomic studies can identify genetic variations that influence an individual's response to opioid antagonists. nih.govbiorxiv.org For instance, research on opioid response has identified specific single-nucleotide polymorphisms (SNPs) in opioid receptor genes that may affect treatment outcomes. nih.gov Transcriptomic analysis, such as RNA-sequencing, can reveal changes in gene expression in peripheral tissues (e.g., the gut) following administration of Methylnaltrexone D3 Bromide. This could uncover the downstream signaling pathways affected by the blockade of peripheral mu-opioid receptors and highlight any differences compared to its non-deuterated counterpart. biorxiv.orgnih.gov

Proteomics : Quantitative proteomics can be used to profile the protein landscape of cells and tissues in response to the drug. nih.gov This could identify novel protein-protein interactions and post-translational modifications that are modulated by this compound. For example, proximity labeling techniques could map the proximal proteome of the mu-opioid receptor in peripheral neurons, revealing how the deuterated ligand influences the recruitment of signaling and trafficking proteins compared to methylnaltrexone. biorxiv.org

Metabolomics and Lipidomics : Metabolomics is particularly relevant for a deuterated compound, as it can precisely track the metabolic fate of this compound and its metabolites. acs.orgnih.gov This can confirm whether deuteration successfully alters metabolic pathways and enhances the drug's stability. nih.gov Lipidomics, a subset of metabolomics, could explore how the drug affects the lipid composition of cell membranes, which is known to play a role in the function of G Protein-Coupled Receptors (GPCRs) like the mu-opioid receptor. nih.govmdpi.complos.org

Interactive Table:

Omics TechnologyPotential Application in this compound ResearchResearch Findings from Related Fields
Genomics Identifying genetic variants (e.g., in OPRM1) that influence patient response to peripheral opioid antagonism. nih.govnih.govVariants in opioid-system genes have been shown to affect therapeutic responses to methadone and buprenorphine. nih.gov
Transcriptomics Mapping changes in gene expression in gastrointestinal tissues to understand the downstream effects of peripheral mu-opioid receptor blockade. biorxiv.orgOpioids have been shown to induce widespread transcriptomic changes in various brain regions in animal models. biorxiv.org
Proteomics Profiling the mu-opioid receptor's proximal proteome to identify novel interacting proteins and signaling regulators affected by the deuterated compound. nih.govbiorxiv.orgProteomic analysis of neuronal cells exposed to mu-opioid agonists revealed distinct changes in the cellular proteome, identifying new proteins involved in nerve cell damage. nih.gov
Metabolomics Tracking the metabolic pathways of this compound to confirm its enhanced metabolic stability and identify any unique metabolites. acs.orgnih.govDeuterated standards are crucial for LC-MS/MS-based metabolomics and lipidomics to quantify biomarkers and study drug pharmacology. nih.gov
Lipidomics Investigating the drug's influence on the lipid environment of cell membranes, which can affect mu-opioid receptor function and oligomerization. nih.govplos.orgThe lipid composition of cell membranes has been shown to influence the organization and dimerization of mu-opioid receptors. plos.org

Computational Modeling and Molecular Dynamics Simulations of Deuterated Ligand-Receptor Interactions

Computational approaches are indispensable tools for modern drug discovery and development, providing atomic-level insights into how a drug interacts with its target. For this compound, molecular dynamics (MD) simulations and other computational models can predict and rationalize the effects of deuteration on its binding to the mu-opioid receptor.

MD simulations can model the dynamic behavior of the ligand-receptor complex over time. dovepress.com These simulations can reveal subtle changes in binding kinetics, conformational states of the receptor, and the stability of the interaction caused by the substitution of protium (B1232500) with deuterium (B1214612). The increased mass of deuterium can alter vibrational modes of the C-D bond compared to the C-H bond, which may influence hydrogen bonding and other non-covalent interactions within the receptor's binding pocket. nih.gov Computational studies on other deuterated ligands have shown that these seemingly minor changes can lead to increased binding affinity. nih.gov By simulating this compound bound to the mu-opioid receptor, researchers can calculate binding free energies and dissect the energetic contributions of specific amino acid residues, providing a detailed understanding of the deuteration effect.

Interactive Table:

Computational TechniqueApplication to Deuterated Ligand-Receptor InteractionsPotential Insights for this compound
Molecular Docking Predicts the preferred binding pose and orientation of the deuterated ligand within the receptor's active site. nih.govDetermining if the D3-methyl group alters the binding conformation compared to the non-deuterated form.
Molecular Dynamics (MD) Simulations Simulates the dynamic movements of the ligand-receptor complex, revealing information about binding stability and conformational changes. dovepress.comAssessing how deuteration affects the stability of the ligand in the binding pocket and its influence on receptor dynamics.
Free Energy Calculations (e.g., MM/PBSA) Quantifies the binding affinity between the ligand and the receptor, and identifies key interacting residues.Calculating the change in binding free energy due to deuteration to predict whether it enhances receptor affinity.
Quantum Mechanics/Molecular Mechanics (QM/MM) Provides a highly accurate description of the electronic structure of the binding site to study reaction mechanisms or subtle electronic effects.Investigating the electronic effects of the C-D bond on interactions with polar residues in the mu-opioid receptor binding site.

Novel Synthetic Routes and Green Chemistry Approaches for Deuterated Compounds

The synthesis of isotopically labeled compounds like this compound presents unique challenges. Traditional methods can be expensive, require harsh reagents, and may not be environmentally friendly. The development of novel synthetic routes, particularly those guided by the principles of green chemistry, is a critical area of future research.

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org For deuterated compounds, this includes the use of safer deuterium sources, such as deuterium oxide (D2O), and employing energy-efficient reaction methods. eurekalert.orgnih.gov Recent advancements include:

Photocatalysis : Using visible light to induce site-specific deuteration under mild conditions. nih.gov

Microwave-Assisted Synthesis : Accelerating H-D exchange reactions, often reducing reaction times from hours to minutes. eurekalert.orgacs.org

Ultrasound-Assisted Synthesis : Using sonication to enhance the efficiency of deuteration reactions. eurekalert.orgacs.org

Catalytic H-D Exchange : Employing transition metal catalysts, such as palladium on carbon (Pd/C), to facilitate selective deuteration using D2O, which is an environmentally benign approach. eurekalert.orgmedrxiv.org

These methods offer more sustainable and efficient alternatives for producing this compound and other deuterated pharmaceuticals.

Interactive Table:

Synthetic ApproachDescriptionAdvantages for Deuterated Compound Synthesis
Traditional Synthesis Often involves multi-step processes with stoichiometric reagents and potentially hazardous solvents.Established and well-documented procedures for the parent compound.
Photocatalysis Uses visible light and a photocatalyst to drive the deuteration reaction. nih.govnih.govMild reaction conditions, high site-specificity, and use of sustainable energy sources.
Microwave-Assisted Synthesis Employs microwave irradiation to rapidly heat the reaction mixture. eurekalert.orgacs.orgDrastically reduced reaction times and often improved yields.
Catalytic H-D Exchange with D2O Utilizes a catalyst (e.g., Pd/C) to facilitate hydrogen-deuterium exchange with D2O as the deuterium source. eurekalert.orgmedrxiv.orgUse of a safe and inexpensive deuterium source; environmentally friendly with minimal harmful byproducts.

Potential for Deuterated Analogs in Advanced Imaging Techniques (e.g., PET ligands in preclinical models)

Deuteration is a well-established strategy in the development of radiotracers for Positron Emission Tomography (PET) imaging. nih.gov The primary advantage of incorporating deuterium into a PET ligand is to block metabolic pathways that would otherwise degrade the radiotracer. nih.gov This "metabolic blocking" can lead to a higher concentration of the intact tracer in the target tissue, reduced formation of interfering radiometabolites, and ultimately, improved imaging quality and performance. nih.govnih.gov

A radiolabeled version of this compound (e.g., with Carbon-11 or Fluorine-18) could be developed as a novel PET ligand for preclinical imaging. Such a tracer would allow for the non-invasive, real-time visualization and quantification of peripheral mu-opioid receptors in living organisms. This would be a powerful tool for:

Studying the biodistribution and pharmacokinetics of the drug.

Determining receptor occupancy in peripheral tissues like the gut at different concentrations.

Investigating the relationship between receptor blockade and physiological effects.

Furthermore, the emerging field of Deuterium Metabolic Imaging (DMI) uses magnetic resonance imaging (MRI) to track the fate of deuterated substrates in vivo, offering another potential avenue for studying the metabolic activity related to this compound. mdpi.comacs.org

Interactive Table:

Deuterated PET Tracer ExampleParent CompoundIndication/TargetRationale for Deuteration
L-[18F]FAla-d3 biorxiv.orgL-[18F]FAlaCancer ImagingTo improve metabolic stability and potentially provide a superior tumor imaging agent. biorxiv.org
[18F]D3FSP nih.gov[18F]AV-45 (Florbetapir)Alzheimer's Disease (β-amyloid plaques)To alter pharmacokinetics and potentially enhance the detectability of Aβ species. nih.gov
4-[¹⁸F]FGln-d3 nih.gov4-[¹⁸F]FGlnCancer Imaging (Glutamine metabolism)To improve in vivo stability and create a more robust PET imaging agent. nih.gov

Unexplored Mechanistic Pathways and Novel Targets for Opioid Antagonists (preclinical)

While the primary mechanism of methylnaltrexone is the competitive antagonism of peripheral mu-opioid receptors, the broader class of opioid antagonists may have effects beyond this canonical pathway. Preclinical research is beginning to uncover novel mechanisms and targets that could be relevant to this compound.

Modulation of Inflammatory Signaling : Some opioid antagonists have been suggested to interact with pathways involved in neuroinflammation. For example, preclinical studies indicate that antagonists can block Toll-like receptor 4 (TLR4) signaling, which in turn inhibits the production of pro-inflammatory cytokines. biorxiv.org Another potential mechanism is the inhibition of NADPH oxidase, an enzyme complex involved in generating oxidative stress. biorxiv.org Investigating whether this compound engages these pathways in peripheral tissues could open new therapeutic possibilities.

Opioid Receptor Heterodimers : Opioid receptors can form heterodimers (e.g., mu-delta or mu-kappa receptor pairs), which exhibit unique pharmacological properties compared to their monomeric counterparts. These heterodimers are being explored as novel therapeutic targets. Research into how this compound interacts with these complexes in peripheral neurons could reveal new layers of its mechanism of action.

Biased Antagonism : The concept of biased signaling, where a ligand preferentially activates certain downstream pathways over others, is well-established for agonists. Emerging research is exploring the possibility of "biased antagonists" that may selectively block certain signaling cascades while leaving others unaffected. Future studies could explore if this compound exhibits any bias at the peripheral mu-opioid receptor, potentially leading to a more refined therapeutic effect.

Interaction with Other Transporters : Some opioid-related compounds have been found to interact with non-opioid targets, such as the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT). biorxiv.org While methylnaltrexone's quaternary ammonium (B1175870) structure is designed to limit its action, exploring potential off-target interactions in the periphery could provide a more complete pharmacological profile.

Interactive Table:

Unexplored Pathway/TargetPotential Relevance to Opioid AntagonistsPreclinical Research Focus
Toll-like receptor 4 (TLR4) Signaling Inhibition of TLR4 by opioid antagonists may reduce inflammatory responses. biorxiv.orgInvestigating anti-inflammatory effects in peripheral tissues like the gut.
NADPH Oxidase Antagonists may inhibit this enzyme, leading to reduced oxidative stress. biorxiv.orgExploring potential protective effects in conditions involving peripheral oxidative stress.
Opioid Receptor Heterodimers (e.g., MOR-DOR) Ligands may have different affinities and functional effects on heterodimers compared to monomers, offering a new targeting strategy.Characterizing the binding and functional activity of this compound at peripheral receptor heterodimers.
Biased Antagonism Selectively blocking specific downstream signaling pathways (e.g., those leading to adverse effects) while sparing others.Assessing the signaling profile of this compound at the mu-opioid receptor to detect any signaling bias.
Monoamine Transporters (e.g., NET, SERT) Some opioid ligands show affinity for these transporters, suggesting a potential for dual-action pharmacology. biorxiv.orgScreening for off-target effects on peripheral transporters to fully characterize the drug's selectivity.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing deuterated analogs like Methylnaltrexone D3 Bromide to ensure isotopic purity?

  • Methodological Answer: Deuterated compounds (e.g., Medroxyprogesterone Acetate-d3) require controlled synthetic conditions to maintain isotopic integrity, such as deuterium-enriched precursors and NMR spectroscopy for isotopic purity validation . For this compound, mass spectrometry (MS) and high-performance liquid chromatography (HPLC) with deuterated internal standards (e.g., Glycopyrrolate-d3 bromide) can confirm isotopic labeling efficiency and purity . Stability studies under recommended storage conditions (e.g., inert atmosphere, controlled humidity) are critical to prevent isotopic exchange .

Q. How can researchers validate the selective peripheral action of Methylnaltrexone Bromide without central nervous system (CNS) interference?

  • Methodological Answer: Experimental designs should combine in vitro blood-brain barrier (BBB) permeability assays (e.g., parallel artificial membrane permeability assay, PAMPA) with in vivo pharmacokinetic (PK) studies using cerebrospinal fluid (CSF) sampling. Methylnaltrexone Bromide’s quaternary ammonium structure limits BBB penetration, as demonstrated by its low CSF-to-plasma ratio in preclinical models . Functional CNS exclusion can be further confirmed using opioid receptor knockout mice or selective μ-opioid receptor antagonists in behavioral pain models .

Q. What analytical techniques are optimal for quantifying Methylnaltrexone Bromide and its deuterated analogs in biological matrices?

  • Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., this compound) enhances quantification accuracy by correcting for matrix effects. Method validation should include specificity, linearity (1–100 ng/mL), and recovery studies in plasma/urine . Impurity profiling using reference standards (e.g., EP-specified impurities) ensures analytical specificity .

Advanced Research Questions

Q. How can experimental designs resolve discrepancies in reported binding affinities of Methylnaltrexone Bromide across opioid receptor subtypes?

  • Methodological Answer: Contradictory binding data (e.g., μ-opioid Ki values) may arise from assay variability (radioligand vs. functional assays). Researchers should standardize protocols:

  • Use homogeneous cell lines (e.g., CHO-K1 expressing human μ-opioid receptors).
  • Compare competitive binding assays (e.g., [³H]-naloxone displacement) with functional assays (cAMP inhibition).
  • Validate findings using receptor knockout models to isolate subtype-specific effects .

Q. What strategies optimize the use of this compound as an internal standard in pharmacokinetic studies?

  • Methodological Answer: Deuterated analogs minimize ion suppression in LC-MS/MS by offsetting retention times from the analyte. Key steps include:

  • Co-elution testing to confirm separation from non-deuterated Methylnaltrexone.
  • Isotopic purity validation (>98% deuterium incorporation via MS).
  • Cross-validation with surrogate matrices (e.g., artificial plasma) to assess recovery .

Q. How do researchers address conflicting data on Methylnaltrexone Bromide’s efficacy in opioid-induced constipation (OIC) across patient subgroups?

  • Methodological Answer: Stratified analysis in clinical trials can identify covariates (e.g., opioid type, baseline gut motility). Advanced statistical models (mixed-effects regression) account for inter-individual variability. Preclinical studies using deuterated tracers (e.g., D3-labeled Methylnaltrexone) can elucidate tissue-specific distribution differences that may explain efficacy variations .

Q. What experimental approaches evaluate Methylnaltrexone Bromide’s effects on cellular mechanical properties, such as cytoskeletal traction forces?

  • Methodological Answer: Traction force microscopy (TFM) on substrates with embedded fluorescent markers can quantify cellular forces. Methylnaltrexone Bromide’s peripheral action may alter cytoskeletal dynamics via opioid receptor-independent pathways, requiring co-treatment with receptor antagonists (e.g., naloxone methiodide) to isolate mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.